

PXL770 Treatment of Fibroblasts and Lymphocytes: Application Notes and Protocols

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Compound of Interest

Compound Name: PXL770

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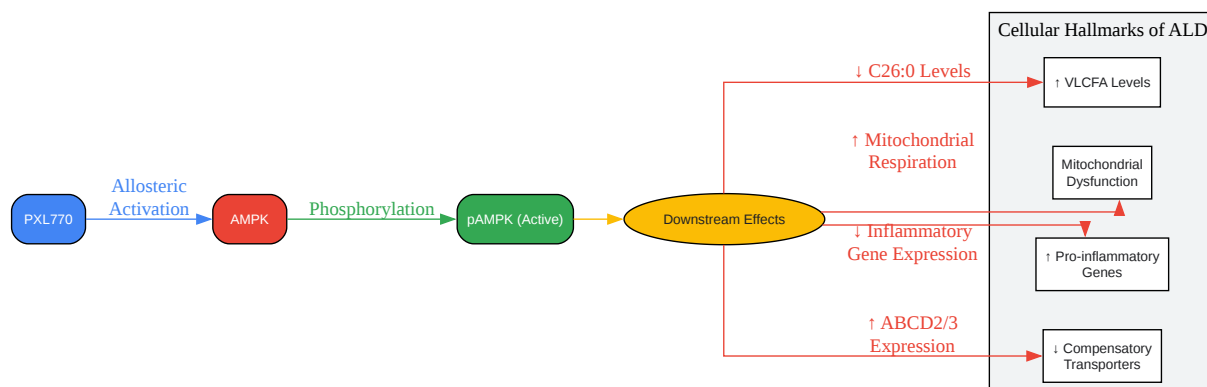
Introduction

PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism and inflammation.[1][2] **PXL770** has shown therapeutic potential in various metabolic diseases, including X-linked adrenoleukodystrophy (ALD), a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFA).[3][4] In ALD patient-derived fibroblasts and lymphocytes, **PXL770** has been demonstrated to correct key pathological features, including reducing VLCFA levels, improving mitochondrial function, and modulating the expression of inflammatory and compensatory transporter genes.[5]

These application notes provide detailed protocols for the treatment of fibroblasts and lymphocytes with **PXL770** and subsequent analysis of its effects on cellular and molecular pathways.

Mechanism of Action

PXL770 directly activates AMPK by binding to an allosteric site on the enzyme complex.[6] This activation triggers a signaling cascade that helps restore cellular energy balance. In the context of ALD, where AMPK activity is downregulated, **PXL770**-mediated AMPK activation leads to several beneficial downstream effects.[3][7]



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Caption: PXL770 Mechanism of Action in ALD.

Data Presentation

PXL770 Effects on Fibroblasts

The following table summarizes the quantitative effects of **PXL770** treatment on fibroblasts derived from patients with adrenomyeloneuropathy (AMN) and childhood cerebral ALD (C-ALD).

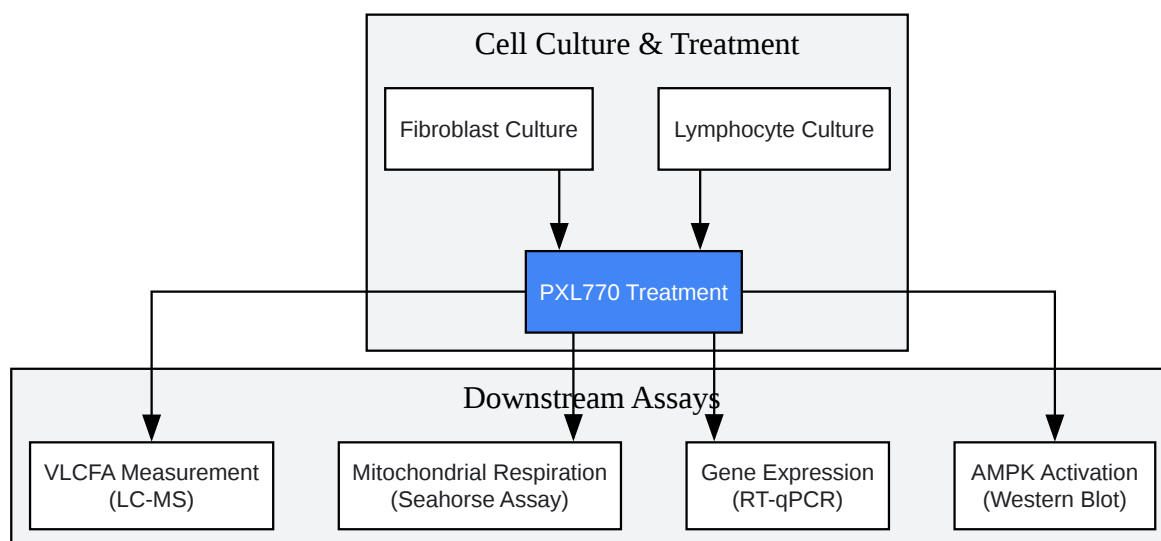
Parameter	Cell Type	PXL770 Concentration (μM)	Treatment Duration	Observed Effect	Reference
C26:0 Levels	AMN Fibroblasts	0.1 - 50	7 days	Dose-dependent reduction (IC50 = 3.1 μM)	[8]
C26:0 Levels	C-ALD Fibroblasts	5 - 50	7 days	Near normalization of elevated levels	[5]
Mitochondrial Respiration (OCR)	AMN & C-ALD Fibroblasts	25 - 50	72 hours	Improved basal and maximal respiration	[9]
ABCD2 mRNA Expression	AMN Fibroblasts	25 - 50	72 hours	Significant upregulation (3.4 to 7.8-fold)	[9]
ABCD3 mRNA Expression	C-ALD Fibroblasts	50	72 hours	Significant upregulation (4.4-fold)	[9]

PXL770 Effects on Lymphocytes

This table summarizes the quantitative effects of **PXL770** treatment on lymphocytes derived from C-ALD patients.

Parameter	Cell Type	PXL770 Concentration (μM)	Treatment Duration	Observed Effect	Reference
C26:0 Levels	C-ALD Lymphocytes	5 - 50	Not Specified	Near normalization of elevated levels	[5]
NFKB mRNA Expression	C-ALD Lymphocytes	10	72 hours	~60% decrease	[5]
CCL5 mRNA Expression	C-ALD Lymphocytes	10	72 hours	~60% decrease	[5]
CCR3 mRNA Expression	C-ALD Lymphocytes	10	72 hours	~60% decrease	[5]

Experimental Protocols



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Caption: General Experimental Workflow.

Protocol 1: Fibroblast Culture and PXL770 Treatment

1.1. Materials

- Human skin fibroblasts (e.g., from ALD patients)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- **PXL770**
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates

1.2. Procedure

- Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
- For experiments, seed fibroblasts in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
- Prepare a stock solution of **PXL770** in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Replace the culture medium with the **PXL770**-containing medium or vehicle control (medium with the same concentration of DMSO).

- Incubate the cells for the desired duration (e.g., 72 hours for gene expression and mitochondrial assays, or 7 days for VLCFA measurements).[\[9\]](#)
- After incubation, harvest the cells for downstream analysis.

Protocol 2: Lymphocyte Culture and PXL770 Treatment

2.1. Materials

- Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phytohemagglutinin (PHA) or other mitogens
- **PXL770**
- DMSO
- Cell culture plates

2.2. Procedure

- Culture lymphocytes in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.[\[10\]](#)
- Stimulate lymphocyte proliferation by adding a mitogen like PHA to the culture medium.[\[10\]](#)
- Incubate the culture at 37°C in a 5% CO₂ atmosphere for 48-72 hours.[\[10\]](#)
- Prepare **PXL770** dilutions in RPMI-1640 medium as described in Protocol 1.2.4.
- Add the **PXL770**-containing medium or vehicle control to the lymphocyte cultures.
- Incubate for the desired duration (e.g., 72 hours for gene expression analysis).[\[5\]](#)

- Harvest the cells by centrifugation for subsequent analysis.

Protocol 3: Very Long-Chain Fatty Acid (VLCFA) Measurement

3.1. Principle VLCFA levels, particularly C26:0, are measured using liquid chromatography-mass spectrometry (LC-MS) after lipid extraction from cell pellets.[\[11\]](#)

3.2. Procedure

- Harvest cultured fibroblasts or lymphocytes and wash with PBS.
- Perform lipid extraction from the cell pellets using a suitable solvent system (e.g., chloroform/methanol).
- Analyze the extracted lipids by LC-MS to quantify the levels of C26:0 and other VLCFAs.[\[11\]](#)
- Normalize the VLCFA levels to the total protein content or cell number.

Protocol 4: Mitochondrial Respiration Assay

4.1. Principle The Seahorse XF Cell Mito Stress Test is used to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration, by monitoring the oxygen consumption rate (OCR).[\[1\]](#)[\[12\]](#)

4.2. Procedure

- Seed and treat fibroblasts with **PXL770** as described in Protocol 1. A study on ALD fibroblasts plated 0.5 million cells per well in a 6-well plate, treated them for 72 hours, and then re-plated 100,000 cells per well in a Seahorse XFe96 plate for the assay.[\[9\]](#)
- Prior to the assay, replace the culture medium with a bicarbonate-free DMEM and incubate in a CO₂-free incubator at 37°C for 1 hour.[\[9\]](#)
- Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure different parameters of mitochondrial respiration.[\[9\]](#)
- Analyze the OCR data to determine the effects of **PXL770** on mitochondrial function.

Protocol 5: Gene Expression Analysis by RT-qPCR

5.1. Principle Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes.[\[13\]](#)

5.2. Procedure

- Harvest fibroblasts or lymphocytes after **PXL770** treatment.
- Isolate total RNA from the cells using a suitable RNA extraction kit.
- Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.
[\[13\]](#)
- Perform qPCR using the synthesized cDNA, specific primers for the target genes (e.g., NFKB, CCL5, CCR3, ABCD2, ABCD3), and a suitable qPCR master mix.[\[13\]](#)[\[14\]](#)
- Normalize the expression of the target genes to a stable housekeeping gene (e.g., RPLP27).
[\[5\]](#)
- Calculate the relative gene expression changes using the $\Delta\Delta C_t$ method.

Protocol 6: AMPK Activation Assay (Western Blot)

6.1. Principle Western blotting is used to detect the phosphorylation of AMPK, which is an indicator of its activation.[\[8\]](#)

6.2. Procedure

- Harvest cells after **PXL770** treatment and lyse them to extract total protein.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[\[8\]](#)
- Block the membrane and then incubate with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
- Incubate with HRP-conjugated secondary antibodies.[\[8\]](#)

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
- Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the extent of AMPK activation.

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